[5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]methyl]furan-2-yl]methanol
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Overview
Description
[5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]methyl]furan-2-yl]methanol is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a furan ring, a piperidine ring, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]methyl]furan-2-yl]methanol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a dimethoxybenzene derivative.
Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the furan ring with the piperidine ring through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan ring, where various nucleophiles can replace the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]methyl]furan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate the mechanisms of various biological processes.
Medicine
In medicine, the compound is of interest due to its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or neuroprotective effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]methyl]furan-2-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or alter ion channel function.
Comparison with Similar Compounds
Similar Compounds
[5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]methyl]thiophene-2-yl]methanol: Similar structure but with a thiophene ring instead of a furan ring.
[5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]methyl]benzene-2-yl]methanol: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
The uniqueness of [5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]methyl]furan-2-yl]methanol lies in its combination of a furan ring, a piperidine ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the furan ring may enhance its ability to participate in certain chemical reactions or interact with specific biological targets.
Properties
IUPAC Name |
[5-[[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]methyl]furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-23(12-10-17-6-9-21(26-2)22(13-17)27-3)18-5-4-11-24(14-18)15-19-7-8-20(16-25)28-19/h6-9,13,18,25H,4-5,10-12,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNGAENUPVBXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)CC3=CC=C(O3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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